molecular formula C15H11N3O3 B8350455 2-(4-Methyl-pyridin-3-yl)-7-nitro-2H-isoquinolin-1-one

2-(4-Methyl-pyridin-3-yl)-7-nitro-2H-isoquinolin-1-one

Cat. No. B8350455
M. Wt: 281.27 g/mol
InChI Key: HBCAVLGAOACAFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methyl-pyridin-3-yl)-7-nitro-2H-isoquinolin-1-one is a useful research compound. Its molecular formula is C15H11N3O3 and its molecular weight is 281.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methyl-pyridin-3-yl)-7-nitro-2H-isoquinolin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methyl-pyridin-3-yl)-7-nitro-2H-isoquinolin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H11N3O3

Molecular Weight

281.27 g/mol

IUPAC Name

2-(4-methylpyridin-3-yl)-7-nitroisoquinolin-1-one

InChI

InChI=1S/C15H11N3O3/c1-10-4-6-16-9-14(10)17-7-5-11-2-3-12(18(20)21)8-13(11)15(17)19/h2-9H,1H3

InChI Key

HBCAVLGAOACAFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)N2C=CC3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using analogous reaction conditions as described in Example 1, 7-nitro-3,4-dihydro-2H-isoquinolin-1-one (I-24a: 400 mg, 2.0833 mmol) was reacted with 3-iodo-4-methyl-pyridine (456.2 mg, 2.08331 mmol), 1,4-dioxane (4.1 mL), copper iodide (39.6 mg, 0.2083 mmol), trans-N,N′-dimethyl-cyclohexyl-1,2-diamine (88.7 mg, 0.6249 mmol) and potassium phosphate (1.1 g, 5.2082 mmol) to afford the crude product. Purification by column chromatography on silica gel (50% ethylacetate in hexane) afforded 140 mg of the product (23.9% yield).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
456.2 mg
Type
reactant
Reaction Step Two
[Compound]
Name
trans-N,N′-dimethyl-cyclohexyl-1,2-diamine
Quantity
88.7 mg
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
39.6 mg
Type
catalyst
Reaction Step Two
Quantity
4.1 mL
Type
solvent
Reaction Step Two
Yield
23.9%

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